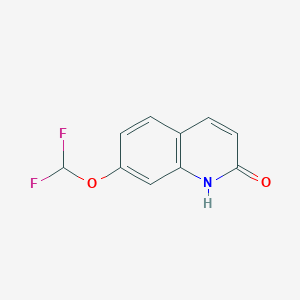

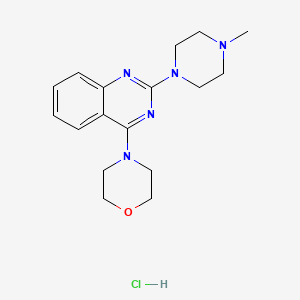

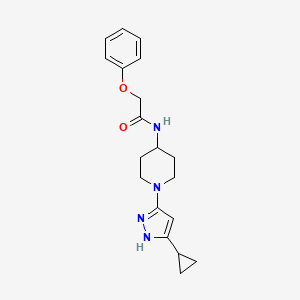

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” is a quinazolinone derivative . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest in medicinal chemistry. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring . The compound “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would have a similar structure with the addition of a morpholine group and a hydrochloride group.Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives are diverse and depend on the specific functional groups present in the molecule. For example, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols can be used to synthesize quinazolin-4(3H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would depend on its specific molecular structure. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the molecular weight is 243.31 . It is a powder at room temperature .Scientific Research Applications

Antioxidant and Antidiabetic Potential

- A study by Özil, Parlak, and Baltaş (2018) reported the synthesis of benzimidazole derivatives containing morpholine and piperazine skeletons, which demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their usefulness in managing oxidative stress and diabetes mellitus (Özil, Parlak, & Baltaş, 2018).

Anticonvulsant Activity

- Noureldin et al. (2017) explored the anticonvulsant activity of novel 4-quinazolinone derivatives. The study highlighted several compounds showing superior anticonvulsant activities in comparison to reference drugs, indicating the potential of 4-quinazolinone derivatives in epilepsy treatment (Noureldin et al., 2017).

Anticancer Properties

- Ovádeková et al. (2005) assessed a new quinazoline derivative for its cytotoxic and antiproliferative activity against the human cancer cell line HeLa, finding potent anticancer capabilities that highlight the derivative's potential as a novel anticancer drug (Ovádeková et al., 2005).

- Dola et al. (2016) identified a 4-aminoquinoline derivative with promising activity against chloroquine-resistant malaria, suggesting its development as a blood schizonticidal agent for malaria chemotherapy (Dola et al., 2016).

Novel Bioactive Agents

- Adhikari et al. (2012) conducted a study on novel thiazolidinone analogues synthesized under microwave-assisted conditions, which were evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the compound's potential as bioactive agents (Adhikari et al., 2012).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific chemical structure and the biological system they interact with. Quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, anticonvulsant, and more .

Safety and Hazards

The safety and hazards associated with “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would depend on its specific chemical structure and how it is handled. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the hazard statements include H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled .

Future Directions

The future directions for research on “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of biological activities exhibited by quinazolinone derivatives , there is potential for the development of novel therapeutic agents based on these compounds.

properties

IUPAC Name |

4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.ClH/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21;/h2-5H,6-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOJTGKOTOTGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

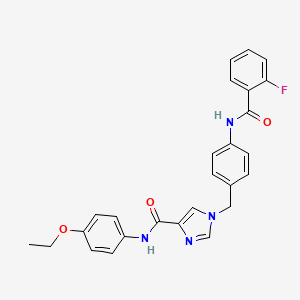

![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)

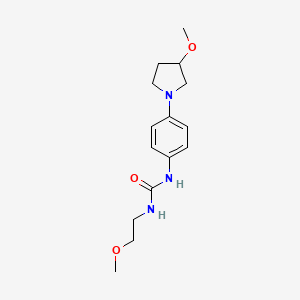

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)

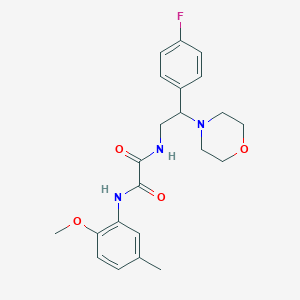

![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)

![2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2576782.png)